Bienvenue dans la boutique en ligne BenchChem!

Pubesenolide

Pharmacokinetics Metabolism Prodrug Activation

Pubesenolide (CAS 98569-64-3), also known as Sominone, is a C28 steroidal lactone classified as a withanolide. Originally isolated from Physalis pubescens, it is now recognized as the aglycone and active metabolite of withanoside IV from Withania somnifera.

Molecular Formula C28H42O5
Molecular Weight 458.6 g/mol
CAS No. 98569-64-3
Cat. No. B568767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePubesenolide
CAS98569-64-3
SynonymsSominone;  (1α,3β,22R)-1,3,22,27-Tetrahydroxyergosta-5,24-dien-26-oic Acid δ-Lactone; 
Molecular FormulaC28H42O5
Molecular Weight458.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H42O5/c1-15-11-24(33-26(32)20(15)14-29)16(2)21-7-8-22-19-6-5-17-12-18(30)13-25(31)28(17,4)23(19)9-10-27(21,22)3/h5,16,18-19,21-25,29-31H,6-14H2,1-4H3
InChIKeyFYYIHVSEGVWNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pubesenolide (CAS 98569-64-3) – A Structurally Distinct RET Pathway-Activating Withanolide for Neurodegenerative Research Procurement


Pubesenolide (CAS 98569-64-3), also known as Sominone, is a C28 steroidal lactone classified as a withanolide [1]. Originally isolated from Physalis pubescens, it is now recognized as the aglycone and active metabolite of withanoside IV from Withania somnifera [2]. Unlike the majority of withanolides that bear an α,β-unsaturated ketone in ring A, pubesenolide possesses a 1α,3β-dihydroxy system, a structural feature that fundamentally alters its electrophilic reactivity and biological target profile [1]. With a molecular formula of C28H42O5 and a molecular weight of 458.6 g/mol, it is a low-molecular-weight natural product that has garnered significant attention for its unique ability to promote neuronal morphological plasticity via the RET receptor pathway, independent of its canonical ligand GDNF [3].

Why Withania somnifera Withanolides Cannot Be Interchanged Directly with Pubesenolide in Alzheimer’s Disease and Neuronal Plasticity Research


The withanolide class encompasses structurally diverse steroidal lactones with divergent mechanisms of action and metabolic fates, precluding direct interchangeability for research or procurement [1]. For instance, withaferin A functions as a RET tyrosine kinase inhibitor, whereas pubesenolide uniquely functions as a GDNF-independent RET activator, generating opposing pharmacological outcomes [2]. Furthermore, glycosylated withanolides such as withanoside IV are prodrugs requiring intestinal metabolic conversion to pubesenolide (sominone) to exert their neuritogenic activity; thus, in vitro systems lacking metabolic capacity may fail to replicate in vivo efficacy if the glycoside is used in place of the active aglycone [3]. Selecting an inappropriate analog can therefore lead to false-negative results or contradictory mechanistic interpretations, underscoring the necessity of procuring the specific compound matched to the intended target pathway.

Pubesenolide (98569-64-3) Quantitative Differentiation Evidence Guide for Scientific Procurement Decisions


Pubesenolide Is the Direct Active Principle; Withanoside IV Requires Metabolic Activation in Rodent Models

Pubesenolide (sominone) was unequivocally identified as the main active metabolite of withanoside IV after oral administration in mice, meaning the glycoside prodrug must undergo intestinal bacterial hydrolysis to release the aglycone for systemic activity [1]. In primary rat cortical neurons, pubesenolide at 1 µM directly induced axonal and dendritic regeneration and synaptic reconstruction against Aβ(25-35) toxicity, whereas withanoside IV at the same concentration required metabolic activation to achieve comparable efficacy [2]. For cell-based assays lacking metabolic competence, direct procurement of pubesenolide eliminates prodrug variability and enables reproducible dose-response relationships.

Pharmacokinetics Metabolism Prodrug Activation

Pubesenolide Activates RET Kinase Independent of GDNF; Withaferin A Inhibits RET Kinase Activity

Pubesenolide (sominone) increases RET phosphorylation in primary neurons and mouse hippocampus without affecting GDNF synthesis or secretion, representing a rare GDNF-independent RET activation mechanism [1]. siRNA knockdown of RET completely abolishes pubesenolide-induced axonal and dendritic outgrowth, confirming RET dependence [2]. In direct mechanistic contrast, the closely related withanolide withaferin A has been identified as a RET inhibitor (IC50 ~ 2–5 µM in MTC cell lines), demonstrating that structurally similar withanolides can produce opposite pharmacological effects on the same target [3]. This dichotomy makes unambiguous compound identity critical for pathway-directed research.

Mechanism of Action RET Signaling Neurotrophic Factors

Pubesenolide Binds Acetylcholinesterase with Medium Blood-Brain Barrier Penetration Potential; Distinct from Withanolide L and Acetyl Withaferin A

In a molecular modeling study comparing multiple Withania somnifera phytoconstituents, pubesenolide exhibited medium predicted blood-brain barrier (BBB) penetration level and demonstrated binding to the catalytic active site (CAS) amino acids Gln71, Trp86, Asn87, Tyr124, His447, and the peripheral anionic site (PAS) residues Tyr72, Tyr341, Trp286 of human acetylcholinesterase (AChE) [1]. This binding profile partially overlaps with but is distinct from the docking patterns of acetyl withaferin A and withanolide L within the same study, indicating differential AChE interaction geometries. The medium BBB prediction provides a favorable central nervous system drug-likeness profile not uniformly shared across withanolide analogs.

Blood-Brain Barrier Acetylcholinesterase Molecular Docking

Pubesenolide (10 μmol/kg, i.p.) Significantly Improves Object Recognition Memory and Axonal Density in 5XFAD Alzheimer's Mice Without Affecting Amyloid Plaque Load

In 5XFAD transgenic Alzheimer's disease model mice, intraperitoneal administration of synthesized pubesenolide (sominone) at 10 μmol/kg for 9 days significantly improved object recognition memory compared to vehicle control (p < 0.05) [1]. Quantitative immunohistochemistry revealed significant enhancement of axonal densities in both the frontal cortex and parietal cortex, while notably having no effect on amyloid plaque number or activated microglia counts. This demonstrates that pubesenolide improves memory deficits independently of reducing amyloid pathology or neuroinflammation, a therapeutically relevant differentiation from amyloid-targeting agents. In parallel in vitro experiments, 1 μM pubesenolide significantly recovered axonal length reduced by Aβ(1-42) treatment in cultured cortical neurons after 5 days [1].

Alzheimer's Disease 5XFAD Mouse Model Axonal Regeneration

Pubesenolide Triacetate Semi-Synthetic Derivative Demonstrates Feasibility of Chemical Modification for Structure-Activity Relationship (SAR) Optimization

Pubesenolide contains three hydroxyl groups amenable to chemical derivatization, and its triacetate derivative (pubesenolide triacetate) was prepared and characterized during the original structural elucidation, with 1H-NMR signals comparable to physalolactone B monoacetate [1]. Furthermore, the total synthesis of pubesenolide has been achieved via an RCM (ring-closing metathesis) strategy, which enabled the discovery of the more potent synthetic derivative 'denosomin' as a novel anti-Alzheimer's disease drug candidate [2]. This synthetic accessibility and derivatization potential is a significant practical advantage for medicinal chemistry procurement, as it allows structure-activity relationship (SAR) exploration and the generation of proprietary analog libraries, an option not equally available for all naturally occurring withanolides.

Medicinal Chemistry Semi-Synthesis Derivatization

Pubesenolide Lacks the α,β-Unsaturated Ketone Electrophilic Warhead Present in Withaferin A, Potentially Reducing Off-Target Covalent Protein Modification

Pubesenolide bears a 1α,3β-dihydroxy system in ring A, contrasting with the α,β-unsaturated ketone (Δ2-1-one) electrophilic warhead characteristic of withaferin A and many cytotoxic withanolides [1]. The unsaturated ketone moiety in withaferin A acts as a Michael acceptor, enabling covalent adduct formation with cysteine residues on multiple proteins (e.g., vimentin, IKKβ, tubulin), which underlies both its potent anticancer activity and its broad off-target reactivity [2]. Pubesenolide, lacking this electrophilic center, is less likely to engage in non-selective covalent protein modification, a structural feature that may confer a narrower, more target-specific pharmacological profile centered on RET activation. This structural difference is directly relevant to selectivity-driven compound selection.

Structural Biology Selectivity Electrophilic Reactivity

High-Impact Application Scenarios for Pubesenolide Based on Quantitatively Verified Differentiation Evidence


In Vitro Alzheimer's Disease Neuronal Regeneration Assays Requiring a Direct-Acting RET Agonist Without Prodrug Conversion

Pubesenolide is the optimal compound for primary neuron or iPSC-derived neuronal culture models where metabolic activation of glycoside prodrugs cannot be assured. As demonstrated at 1 µM, it directly induces axonal and dendritic regeneration in Aβ-damaged cortical neurons without requiring intestinal bacterial hydrolysis, unlike withanoside IV [1]. This eliminates pharmacokinetic variability and enables precise dose-response characterization in neurodegeneration and neuroregeneration screening campaigns.

RET Pathway Functional Studies Requiring a GDNF-Independent Activator as a Pharmacological Tool

Pubesenolide uniquely activates RET phosphorylation without affecting GDNF expression or secretion, as shown in primary cortical neurons and mouse hippocampus [1]. This property makes it an invaluable chemical biology probe for dissecting GDNF-dependent versus GDNF-independent RET signaling mechanisms, especially given that the structurally similar withaferin A functions as a RET inhibitor and would confound such studies [2].

In Vivo Alzheimer's Disease Model Studies Targeting Axonal Density Restoration Independent of Amyloid Clearance

In the 5XFAD transgenic mouse model of Alzheimer's disease, pubesenolide (10 µmol/kg i.p. for 9 days) significantly improves object recognition memory and enhances axonal density in the frontal and parietal cortex without affecting amyloid plaque load or microglial activation [1]. This mechanism-of-action differentiation from amyloid-targeting agents positions pubesenolide for preclinical studies exploring non-amyloid, neuroplasticity-based therapeutic strategies for dementia.

Medicinal Chemistry Hit-to-Lead Programs Based on a Synthetically Accessible Withanolide Scaffold

Pubesenolide's total synthesis via RCM strategy and the successful generation of the optimized derivative denosomin provide a validated synthetic route and SAR starting point for drug discovery programs [1]. The three hydroxyl groups enable systematic derivatization, while the absence of the withaferin A-type Michael acceptor reduces the risk of non-specific covalent off-target effects, making pubesenolide a favorable scaffold for developing selective RET-targeting therapeutic candidates [2].

Quote Request

Request a Quote for Pubesenolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.